2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Catalog No.
S3194873
CAS No.
946258-57-7
M.F
C22H28N2O4S
M. Wt
416.54
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,...

CAS Number

946258-57-7

Product Name

2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

IUPAC Name

2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide

Molecular Formula

C22H28N2O4S

Molecular Weight

416.54

InChI

InChI=1S/C22H28N2O4S/c1-14(2)22(25)24-10-6-7-17-13-18(8-9-19(17)24)23-29(26,27)21-12-16(4)15(3)11-20(21)28-5/h8-9,11-14,23H,6-7,10H2,1-5H3

InChI Key

ILYIECKYAZJBPX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)OC

solubility

not available

2-Methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a methoxy group, dimethyl substitutions, and a sulfonamide functional group. This compound is notable for its potential applications in medicinal chemistry and biological research due to its intricate molecular architecture.

The compound can undergo various chemical transformations:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to convert suitable functional groups into their corresponding alcohols or amines.
  • Substitution: The benzene ring in the compound is reactive and can undergo electrophilic substitution reactions with halogens or alkylating agents, allowing for the introduction of new substituents.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide exhibits significant biological activity. It has been studied for:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, which can be crucial in therapeutic applications.
  • Receptor Binding: It shows potential for binding to various biological receptors, suggesting possible roles in modulating physiological processes.

These activities make it a candidate for further pharmacological studies.

The synthesis of this compound typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups.
  • Formation of the Tetrahydroquinoline Ring: A key step involves constructing the tetrahydroquinoline moiety through cyclization reactions.
  • Sulfonamide Formation: The final product is obtained by reacting the intermediate with a sulfonamide reagent, which introduces the sulfonamide functional group.

This multi-step synthesis highlights the complexity of creating such compounds in a laboratory setting.

2-Methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has various applications:

  • Medicinal Chemistry: It is being investigated for its potential therapeutic effects against diseases that involve enzyme dysregulation or receptor malfunction.
  • Chemical Research: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Material Science: Its unique properties may find applications in developing new materials with specific functionalities.

Studies on interaction profiles indicate that this compound interacts with multiple biological targets. These interactions can lead to various downstream effects in cellular pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses.

Similar Compounds

Several compounds share structural similarities with 2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Methoxy-N-(2-methylpropanoyl)anilineMethoxy and aniline structureFocus on aniline derivatives
6-Methyl-N-(2-methylpropanoyl)quinolineQuinoline coreEmphasis on quinoline-based compounds
2-Ethoxy-N-(phenyl)benzenesulfonamideEthoxy and phenyl groupsDifferent substituents on the benzene ring

These compounds highlight the diversity within this class of chemicals while showcasing the unique features of 2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide due to its specific substitutions and functional groups.

XLogP3

3.9

Dates

Last modified: 08-18-2023

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